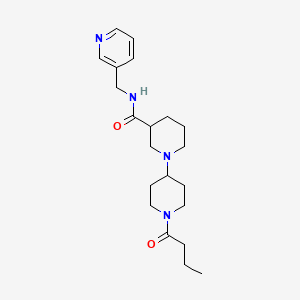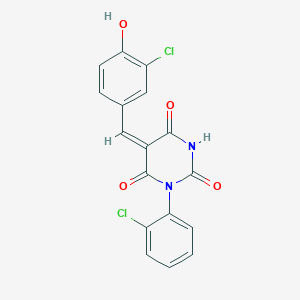
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one, also known as ITT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITT is a pyrazolone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer growth and metastasis, and their inhibition by this compound has been shown to inhibit cancer cell invasion and migration. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by this compound has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, the reduction of inflammation and pain, and the induction of apoptosis. This compound has also been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases. This compound has been shown to modulate the expression of various genes involved in cancer growth and inflammation, including MMPs, COX-2, and nuclear factor kappa B (NF-κB).
实验室实验的优点和局限性
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility in various applications. However, this compound has some limitations, including its relatively high cost, its potential toxicity, and its limited solubility in water.
未来方向
There are several future directions for 2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as energy storage and conversion, and the optimization of its pharmacological properties for clinical use. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one can be synthesized using different methods, including the reaction of 4-iodoaniline with ethyl acetoacetate, followed by the reaction of the resulting intermediate with thienylmethylene. Another method involves the reaction of 4-iodoacetophenone with thienylhydrazine, followed by the reaction of the resulting intermediate with methyl acetoacetate. This compound can also be synthesized using a one-pot reaction involving the reaction of 4-iodoacetophenone with thienylhydrazine and ethyl acetoacetate. These methods have been optimized to improve the yield and purity of this compound.
科学研究应用
2-(4-iodophenyl)-5-methyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and anti-inflammatory activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in organic synthesis.
属性
IUPAC Name |
(4E)-2-(4-iodophenyl)-5-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2OS/c1-10-14(9-13-3-2-8-20-13)15(19)18(17-10)12-6-4-11(16)5-7-12/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCURNUCRJVAT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5467521.png)


![2-[2-(2-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5467544.png)

![5-[2-(benzyloxy)-5-chlorobenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5467568.png)
![N~1~-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N~1~-methyl-D-leucinamide](/img/structure/B5467578.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5467587.png)
![2-(ethylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5467595.png)
![3-sec-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467597.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5467600.png)
![4-(3-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5467604.png)
![N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B5467605.png)
![2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)